molecular formula C10H12N2O B13092974 (2Z)-2-(6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-ylidene)acetaldehyde

(2Z)-2-(6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-ylidene)acetaldehyde

Cat. No.: B13092974
M. Wt: 176.21 g/mol
InChI Key: LEWFEDHYWUDCLR-WTKPLQERSA-N
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Description

(2Z)-2-(6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-ylidene)acetaldehyde is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-ylidene)acetaldehyde typically involves the condensation of 6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine with an appropriate aldehyde. The reaction is often carried out under mild conditions using a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-ylidene)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acid.

    Reduction: Corresponding alcohol.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-ylidene)acetaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-(6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-ylidene)acetaldehyde would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-ylidene)ethanol: Similar structure but with an alcohol group instead of an aldehyde.

    (2Z)-2-(6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-ylidene)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

Uniqueness

The uniqueness of (2Z)-2-(6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-ylidene)acetaldehyde lies in its specific functional group (aldehyde) and its potential reactivity. This makes it a versatile intermediate for the synthesis of various derivatives and a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

(2Z)-2-(6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-ylidene)acetaldehyde

InChI

InChI=1S/C10H12N2O/c1-8-2-3-10-9(4-7-13)11-5-6-12(8)10/h2-4,7,11H,5-6H2,1H3/b9-4-

InChI Key

LEWFEDHYWUDCLR-WTKPLQERSA-N

Isomeric SMILES

CC1=CC=C\2N1CCN/C2=C\C=O

Canonical SMILES

CC1=CC=C2N1CCNC2=CC=O

Origin of Product

United States

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